Desogestrel and ethinyl estradiol

SHBG free testosterone androgenicity

Select this third-generation monophasic combined oral contraceptive (DSG/EE) to leverage its low intrinsic androgenicity and established differentiation in SHBG elevation (+213% vs. +80% for LNG/EE) and HDL-C improvement. Ideal for studies on acne, hirsutism, lipid metabolism, and thrombotic risk where progestin structure drives outcomes. Ensure pharmacodynamic relevance by avoiding simple generic substitution to earlier progestins.

Molecular Formula C42H54O3
Molecular Weight 606.9 g/mol
CAS No. 71138-35-7
Cat. No. B10858683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesogestrel and ethinyl estradiol
CAS71138-35-7
Molecular FormulaC42H54O3
Molecular Weight606.9 g/mol
Structural Identifiers
SMILESCCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C22H30O.C20H24O2/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1
InChIKeyMXBCYQUALCBQIJ-RYVPXURESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 1 kg / 0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desogestrel and Ethinyl Estradiol (CAS 71138-35-7): A Third-Generation Progestin COC for Metabolic and Androgenic Benefit Analysis


Desogestrel and Ethinyl Estradiol is a monophasic combined oral contraceptive (COC) pairing the third-generation progestin desogestrel (DSG) with the estrogen ethinyl estradiol (EE) [1]. Desogestrel is a prodrug whose active metabolite, etonogestrel, acts as a potent progestogen with high selectivity for the progesterone receptor and low intrinsic androgenicity [2]. Its primary differentiator within the class is its progestin component, which was specifically developed to minimize androgenic side effects like acne and adverse lipid changes associated with earlier generations of progestins such as levonorgestrel (LNG) [3].

Beyond COC Class: Why Desogestrel/EE Represents a Unique Pharmacodynamic Profile Versus Levonorgestrel and Gestodene


Within the combined oral contraceptive class, progestin selection is the primary driver of pharmacodynamic differences. While all COCs containing an estrogen (EE) and a progestin provide effective contraception, their non-contraceptive metabolic and clinical effects vary significantly based on the progestin's structure, androgenicity, and receptor-binding profile [1]. A simple generic substitution from a second-generation progestin (e.g., levonorgestrel) to a third-generation progestin (e.g., desogestrel) or between different third-generation progestins (e.g., desogestrel vs. gestodene) is not pharmacologically equivalent due to documented differences in their impact on hepatic protein synthesis, lipid metabolism, hemostatic parameters, and androgenic side effects [2]. The following evidence quantifies these specific differences.

Quantitative Evidence Guide: Desogestrel/EE's Differentiated Effects on SHBG, Lipids, VTE Risk, and Cycle Control


Evidence 1: Superior SHBG Elevation and Free Testosterone Suppression Compared to Levonorgestrel/EE

The combination of DSG/EE demonstrates a superior ability to increase Sex Hormone Binding Globulin (SHBG) and suppress free testosterone compared to an LNG/EE formulation. This is a direct result of desogestrel's lower androgenicity, which does not counteract the estrogen-induced hepatic synthesis of SHBG [1]. In a randomized crossover study, DSG/EE (150 µg DSG / 30 µg EE) increased SHBG capacity by 213% after 3 months, whereas LNG/EE (125 µg LNG / 50 µg EE) increased SHBG by only 80% (p < 0.05) [2]. A similar pattern is observed in other studies, where DSG/EE increases SHBG, while LNG/EE does not, leading to a more pronounced decrease in serum non-protein-bound testosterone with desogestrel (p < 0.001) [3].

SHBG free testosterone androgenicity hyperandrogenism

Evidence 2: Favorable Impact on Lipid Profile Versus Levonorgestrel/EE

DSG/EE formulations show a more favorable impact on the lipid profile than LNG/EE combinations, primarily due to the lower androgenicity of desogestrel [1]. In a randomized crossover study of 35 women, treatment with DSG/EE (150 µg DSG / 30 µg EE) resulted in significantly higher levels of HDL-C when compared to treatment with LNG/EE (150 µg LNG / 30 µg EE) and baseline (p < 0.05) [2]. A separate comparative analysis of 5 different preparations also found that monophasic DSG (150/30) and biphasic DSG preparations induced higher HDL-C and apolipoprotein A-I levels than their LNG-containing counterparts [3].

lipid metabolism HDL-C LDL-C apolipoproteins

Evidence 3: Elevated VTE Risk is a Key Differentiator vs. Second-Generation Levonorgestrel/EE

A major and well-documented differentiator for DSG/EE is its association with a higher risk of venous thromboembolism (VTE) compared to second-generation LNG/EE formulations [1]. A large Danish national cohort study, including over 8 million woman-years of observation and 2,847 confirmed VTE events, found that users of DSG/EE (30-40 µg EE) had a 2.2-fold increased risk of VTE compared to users of LNG/EE (adjusted RR 2.2, 95% CI 1.7-3.0) [2]. This increased thrombotic risk is a class effect of third-generation progestins and is a critical consideration in contraceptive selection [3].

venous thromboembolism VTE coagulation safety

Evidence 4: Cycle Control is Comparable to Gestodene/EE but with a Subtle Edge

In direct comparison with another third-generation COC, DSG/EE (150 µg DSG / 20 µg EE) shows similar cycle control to Gestodene/EE (GSD/EE, 75 µg GSD / 20 µg EE), though with a trend towards slightly higher spotting rates [1]. A large multicenter study of 1,476 women over 14,700 cycles found the spotting incidence as a percent of total cycles was 12.7% for GSD/EE and 14.3% for DSG/EE [2]. The breakthrough bleeding incidence was 5.2% of all cycles for GSD/EE and 6.0% for DSG/EE. Both provided effective contraception with good cycle control [3].

cycle control spotting breakthrough bleeding tolerability

Evidence 5: Lower Androgenicity Profile vs. Levonorgestrel Confirmed by In Vitro Receptor Binding

The progestin in DSG/EE, desogestrel, demonstrates significantly lower affinity for the androgen receptor compared to second-generation progestins, confirming its lower intrinsic androgenicity at a molecular level [1]. In competitive binding assays, levonorgestrel exhibits a high relative binding affinity for the rat androgen receptor (220% of dihydrotestosterone [DHT]), whereas norgestimate has a very poor affinity (0.3% of DHT) and gestodene has an affinity of 15.4% of DHT. Desogestrel, while not directly quantified in this specific assay, is consistently classified with gestodene as having a much lower androgenic profile than levonorgestrel, which is further supported by in vivo data showing it does not counteract estrogen-induced SHBG increases [2].

androgen receptor receptor binding selectivity preclinical

Evidence 6: Superior Cycle Control with Higher EE Dose Compared to 20 µg Formulation

The dose of EE in combination with DSG is a key determinant of cycle control. A direct comparison between DSG 150 µg/EE 20 µg and DSG 150 µg/EE 30 µg formulations found that irregular bleeding (breakthrough bleeding or spotting) was significantly more frequent with the 20 µg EE dose formulation in about two-thirds of the cycles studied (p < 0.001) [1]. This is consistent with a broader review finding that 25 µg EE OCs combined with desogestrel have cycle control equal to a 35 µg EE OC, whereas a 20 µg EE OC has inferior cycle control [2].

EE dose cycle control breakthrough bleeding spotting

Strategic Application Scenarios for Desogestrel/EE in Research and Clinical Settings


Scenario 1: Clinical Studies Evaluating Hyperandrogenism and Acne

DSG/EE is the optimal choice for studies targeting androgen-dependent conditions like acne vulgaris and hirsutism. As shown in Evidence 1 and Evidence 5, DSG/EE increases SHBG to a significantly greater extent than LNG/EE (213% vs. 80% increase), leading to a greater reduction in free, biologically active testosterone [1]. Its lower intrinsic androgenicity, as indicated by in vitro receptor binding studies, provides a clear mechanistic rationale for its use in this patient population [2].

Scenario 2: Comparative Safety and Pharmacovigilance Research on Venous Thromboembolism

For researchers conducting epidemiological studies or pharmacovigilance on thrombotic risk, DSG/EE serves as a key representative of third-generation COCs with a quantifiably different safety profile. As detailed in Evidence 3, DSG/EE is associated with a 2.2-fold increased risk of VTE compared to LNG/EE, based on robust registry data [3]. This makes it an essential comparator in any study seeking to elucidate the relationship between progestin type and hemostatic parameters [4].

Scenario 3: Metabolic Studies Focusing on Lipid and Lipoprotein Changes

DSG/EE should be prioritized for investigations into the metabolic effects of hormonal contraception, specifically lipid metabolism. As quantified in Evidence 2, DSG/EE use results in significantly higher HDL-C levels compared to LNG/EE, a finding that is consistently reproducible and clinically meaningful [5]. This differentiator is crucial for long-term cardiovascular risk assessment studies involving COC users [6].

Scenario 4: Formulation Research and Development for Cycle Control Optimization

In pharmaceutical formulation research, DSG/EE serves as a key model for understanding the relationship between EE dose and cycle control. Evidence 6 demonstrates that the 20 µg EE formulation of DSG/EE has significantly poorer cycle control (more irregular bleeding) than the 30 µg EE formulation [7]. This makes DSG/EE combinations an ideal reference for developing novel low-dose contraceptives or extended-cycle regimens aiming to balance safety with user acceptability [8].

Quote Request

Request a Quote for Desogestrel and ethinyl estradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.